Tpcs2A
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Overview
Description
The compound meso-tetraphenyl chlorin disulphonate, commonly referred to as TPCS2a, is a novel photosensitizer used in the patented technology of photochemical internalization. This technology is primarily applied in the medical treatment of cancer, where it facilitates site-specific drug delivery by enabling the release of endocytosed macromolecules into the cytosol upon activation by light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetraphenyl chlorin disulphonate involves the di-imide reduction of disulfonated tetraphenyl porphine. The synthesized meso-tetraphenyl chlorin disulphonate contains three isomers, as shown by high-performance liquid chromatography, with low inter-batch variation with respect to isomer formation .
Industrial Production Methods: In industrial settings, the production of meso-tetraphenyl chlorin disulphonate is optimized to ensure high purity and consistency. The process involves careful control of reaction conditions to minimize the formation of unwanted by-products and to ensure the stability of the photosensitizer .
Chemical Reactions Analysis
Types of Reactions: Meso-tetraphenyl chlorin disulphonate undergoes various chemical reactions, including oxidation and photochemical reactions. The compound is known for its ability to generate reactive oxygen species, primarily singlet oxygen, upon activation by light .
Common Reagents and Conditions: Common reagents used in the reactions involving meso-tetraphenyl chlorin disulphonate include oxidizing agents and light sources for photochemical activation. The conditions typically involve irradiation with red light at a wavelength of 652 nm .
Major Products Formed: The major products formed from the reactions of meso-tetraphenyl chlorin disulphonate include reactive oxygen species, which play a crucial role in its mechanism of action in photochemical internalization .
Scientific Research Applications
Meso-tetraphenyl chlorin disulphonate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used in photochemical internalization to enhance the delivery of anticancer drugs. The compound has shown promising results in preclinical and clinical studies, demonstrating its potential to improve the efficacy of chemotherapy by enabling site-specific drug release .
In chemistry and biology, meso-tetraphenyl chlorin disulphonate is used as a photosensitizer in various photochemical reactions. Its ability to generate reactive oxygen species upon light activation makes it a valuable tool for studying oxidative stress and related cellular processes .
Mechanism of Action
The mechanism of action of meso-tetraphenyl chlorin disulphonate involves its localization in endocytic vesicles within target cells. Upon activation by red light, the compound generates reactive oxygen species, primarily singlet oxygen, which induces the release of endocytosed macromolecules into the cytosol.
Comparison with Similar Compounds
Meso-tetraphenyl chlorin disulphonate is chemically related to meso-tetraphenyl porphyrin disulphonate. Both compounds are rigid molecules built up by conjugated ring systems. meso-tetraphenyl chlorin disulphonate has been found to be a more suitable photosensitizer for clinical use due to its lower inter-batch variation and higher efficacy in photochemical internalization .
List of Similar Compounds:- Meso-tetraphenyl porphyrin disulphonate
- Aluminum phthalocyanine disulfonate
- Meso-tetraphenyl chlorin-based photodynamic therapy agents
Properties
CAS No. |
501083-97-2 |
---|---|
Molecular Formula |
C44H32N4O6S2 |
Molecular Weight |
776.9 g/mol |
IUPAC Name |
4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H32N4O6S2/c49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54) |
InChI Key |
MVBCOYVJSZKRIV-UHFFFAOYSA-N |
SMILES |
C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |
Canonical SMILES |
C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TPCS2a; Tetraphenyl chlorin disulfonate; Amphinex |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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